molecular formula C9H4F9N B044841 2,4,6-Tris(trifluoromethyl)aniline CAS No. 25753-22-4

2,4,6-Tris(trifluoromethyl)aniline

Cat. No.: B044841
CAS No.: 25753-22-4
M. Wt: 297.12 g/mol
InChI Key: QIDUETMNCXXNKY-UHFFFAOYSA-N
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Description

2,4,6-Tris(trifluoromethyl)aniline is an organic compound with the molecular formula C₉H₄F₉N. It is characterized by the presence of three trifluoromethyl groups attached to the benzene ring at positions 2, 4, and 6, along with an amino group at position 1. This compound is known for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

2,4,6-Tris(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor for the synthesis of drugs with enhanced bioavailability and metabolic stability.

    Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers

Safety and Hazards

2,4,6-Tris(trifluoromethyl)aniline is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact, flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get medical aid . Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and get medical aid . If swallowed, wash mouth out with water and get medical aid . If inhaled, remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by copper-catalyzed amination . This two-step process is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of 2,4,6-Tris(trifluoromethyl)aniline often employs similar synthetic routes but on a larger scale. The use of robust catalysts and optimized reaction conditions ensures high yield and cost-effectiveness. The process typically involves the use of readily available starting materials and reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Chloroform, methanol, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(trifluoromethyl)aniline is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high fluorine content and specific chemical properties .

Properties

IUPAC Name

2,4,6-tris(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDUETMNCXXNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380758
Record name 2,4,6-tris(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25753-22-4
Record name 2,4,6-tris(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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